Product packaging for 3-Bromo-6-methylchroman-4-OL(Cat. No.:)

3-Bromo-6-methylchroman-4-OL

Cat. No.: B14815139
M. Wt: 243.10 g/mol
InChI Key: RKRRBGGRBYZYBI-UHFFFAOYSA-N
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Description

3-Bromo-6-methylchroman-4-ol is a brominated derivative of chroman-4-one, a privileged scaffold in medicinal chemistry. The chroman-4-one core structure is a heterobicyclic moiety consisting of a benzene ring fused to a dihydropyran ring, and it serves as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . This specific bromo- and methyl- substituted analog is offered as a high-quality intermediate for use in discovery research and chemical synthesis. Chromanone analogs are of considerable interest in pharmaceutical research due to the wide spectrum of biological activities associated with the scaffold. Research into chroman-4-one derivatives has indicated potential for various pharmacological applications, largely inferred from the well-documented properties of the parent structure . These activities often include investigation into anticancer properties, with some synthetic chromanone analogs demonstrating potent cytotoxic and antiproliferative effects in vitro . The structural modification of the core chromanone scaffold, particularly with halogen substituents, is a common strategy in medicinal chemistry to optimize the pharmacological profile and potency of potential drug candidates . As a research chemical, this compound is primarily valued for its utility as a synthetic intermediate for the exploration and development of new therapeutic agents. It is strictly intended for laboratory research purposes. This compound is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B14815139 3-Bromo-6-methylchroman-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-6-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H11BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-4,8,10,12H,5H2,1H3

InChI Key

RKRRBGGRBYZYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 6 Methylchroman 4 Ol and Analogues

Strategies for Chroman-4-one Precursor Synthesis

The construction of the chroman-4-one skeleton is a critical step, with various methodologies developed to optimize yield and purity. These strategies often involve the formation of the heterocyclic ring through cyclization reactions, starting from appropriately substituted phenolic precursors.

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition Approaches

Base-promoted reactions are fundamental in synthesizing the chroman-4-one framework. The synthesis can proceed through a sequential process involving an aldol condensation followed by an intramolecular oxa-Michael addition. In this approach, a 2'-hydroxyacetophenone derivative reacts with an aldehyde in the presence of a base. The initial aldol addition forms a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone (a chalcone (B49325) intermediate). Subsequently, the phenoxide ion, generated by the deprotonation of the hydroxyl group, acts as a nucleophile in an intramolecular oxa-Michael (conjugate) addition, leading to the closure of the heterocyclic ring to form the chroman-4-one structure.

Organocatalysis has also emerged as a powerful tool for this transformation. Bifunctional organocatalysts, such as those based on Cinchona alkaloids, can facilitate the asymmetric synthesis of chroman derivatives through an intramolecular oxy-Michael addition, yielding optically active products in high yields rsc.orgcore.ac.uk.

Microwave-Assisted Synthetic Routes for Chroman-4-ones

Microwave-assisted organic synthesis has been shown to be a highly effective method for accelerating the synthesis of chroman-4-ones. This technique significantly reduces reaction times compared to conventional heating methods while often improving yields mdpi.comnih.gov.

A one-step procedure for synthesizing substituted chroman-4-one derivatives involves a base-mediated aldol condensation under microwave irradiation acs.orgnih.gov. For example, reacting a 2'-hydroxyacetophenone with an appropriate aldehyde in ethanol, with diisopropylamine (DIPA) as the base, under microwave heating at 160–170 °C for one hour can efficiently produce the corresponding chroman-4-one nih.gov. This approach combines the benefits of a one-pot reaction with the speed of microwave heating, making it an attractive and efficient synthetic route acs.orgnih.gov. The use of microwave irradiation is recognized for improving conversion rates and shortening reaction times in the synthesis of various heterocyclic compounds mdpi.com.

Starting MaterialsCatalyst/BaseConditionsProductYieldReference
2'-hydroxyacetophenone, AldehydeDIPAEtOH, MW, 160-170 °C, 1hChroman-4-oneVaries nih.gov
2,6-dihydroxyacetophenoneHClN/AChromone (B188151)N/A ijrpc.com
ChrysinTetramethyl ammonium hydroxideMethanol, MWC-prenylated chromonesLow

Cyclization Reactions of 2-Hydroxyphenylpropanol and Related Intermediates

An alternative pathway to the chroman-4-one core involves the cyclization of intermediates like 2-hydroxyphenylpropanol derivatives. While less common than aldol-based strategies, these methods provide another route to the desired heterocyclic system. For instance, the synthesis of 2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives can be achieved through the oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with alkenes researchgate.net. Although this leads to a different, yet related, chromenone structure, it highlights the utility of cyclization reactions in building such fused ring systems. The synthesis of chroman-4-ones can also be achieved through the cyclization of appropriate chalcones, though variations in reaction conditions can sometimes lead to a mixture of chromone and chroman-4-one products .

Regioselective Bromination at the 3-Position of Chroman-4-ones

Once the 6-methylchroman-4-one precursor is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position. The reactivity of the α-carbon to the carbonyl group allows for electrophilic substitution under controlled conditions.

Application of Brominating Agents (e.g., Pyridinium (B92312) Tribromide, CuBr2)

Several brominating agents are effective for the regioselective bromination of the C-3 position of chroman-4-ones. Copper(II) bromide (CuBr₂) and Pyridinium tribromide (Py·Br₃) are two commonly employed reagents for this transformation.

Copper(II) Bromide (CuBr₂): The bromination of chroman-4-one using CuBr₂ provides a clean and direct method for obtaining 3-bromo-chroman-4-one nih.govresearchgate.net. The reaction is typically carried out by refluxing the chroman-4-one with CuBr₂ in a solvent mixture like chloroform and ethyl acetate nih.govmdma.ch. The reaction proceeds with the evolution of hydrogen bromide and the conversion of black CuBr₂ to white copper(I) bromide, which is insoluble and can be easily removed by filtration mdma.ch. This method is highly selective and can result in high yields, with one study reporting an 86% yield of the pure product after refluxing for 6 hours nih.gov.

Pyridinium Tribromide (Py·Br₃): Pyridinium tribromide is another versatile and selective reagent for the bromination of chroman-4-ones acs.orgnih.govnbinno.com. It is considered a stable and reactive brominating agent that is easy to handle nbinno.comcymitquimica.com. The reaction can be performed in various solvents, and the choice of solvent can influence the diastereomeric ratio of the product when a substituent is present at the C-2 position gu.se. For example, converting a 2-pentylchroman-4-one to the corresponding 3-bromo derivative using Py·Br₃ resulted in a diastereomeric mixture acs.orgnih.gov.

SubstrateBrominating AgentSolventConditionsProductYieldReference
Chroman-4-oneCuBr₂ChloroformReflux, 70 °C, 6h3-Bromo-chroman-4-one86% nih.gov
2-Pentylchroman-4-onePy·Br₃N/AN/A3-Bromo-2-pentylchroman-4-oneN/A acs.orgnih.gov
Chroman-4-onePy·Br₃DichloromethaneRoom Temp3-Bromo-chroman-4-one92% gu.se

Control of Substitution Patterns on the Chroman-4-one Framework

The substitution pattern on the aromatic ring of the chroman-4-one framework can influence the outcome of synthetic steps, including the initial cyclization and subsequent reactions. During the synthesis of the chroman-4-one precursor via aldol condensation, the electronic nature of substituents on the starting 2'-hydroxyacetophenone plays a significant role. Electron-withdrawing groups generally favor higher yields of the desired chroman-4-one, whereas electron-donating groups can lead to a higher proportion of byproducts acs.orgnih.gov.

For the bromination step, the primary goal is regioselectivity at the C-3 position adjacent to the carbonyl group. This is generally achieved due to the activation of this position towards electrophilic attack. However, controlling substitution on the aromatic ring is also crucial for synthesizing specific analogues. Electrophilic aromatic bromination is a common method to introduce bromine onto the benzene (B151609) ring, and the position of substitution is directed by the existing groups mdpi.com. For instance, N-bromosuccinimide (NBS) can be used for regioselective bromination of the aromatic system under controlled conditions smolecule.com. The choice of brominating agent and reaction conditions can allow for selective functionalization of either the heterocyclic ring or the aromatic portion of the molecule.

Stereoselective Reduction Strategies for the 4-Carbonyl Moiety to Chroman-4-OL

The stereochemistry of the hydroxyl group at the C4 position of the chroman ring significantly influences the biological activity of chroman-4-ol derivatives. Consequently, the development of stereoselective methods for the reduction of the 4-carbonyl group is a critical aspect of their synthesis. Both chemical and enzymatic approaches have been explored to control the formation of specific stereoisomers.

Chemical Reduction Methods (e.g., NaBH4) and Diastereomeric Ratio Control

The reduction of 3-substituted chroman-4-ones with chemical reducing agents, such as sodium borohydride (NaBH4), typically results in the formation of two diastereomers, the cis and trans isomers, corresponding to the relative orientation of the substituents at C3 and C4. The ratio of these diastereomers is influenced by the steric and electronic environment of the carbonyl group and the reaction conditions.

The reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH4 in methanol has been shown to produce the corresponding chroman-4-ol with a high degree of diastereoselectivity, affording a 96:4 diastereomeric ratio. nih.govacs.org Theoretical studies on the reduction of ketones with NaBH4 suggest that the formation of a contact ion pair between Na+ and BH4- in solution can influence the transition state, leading to predictable diastereoselectivity. nih.gov The sodium cation can coordinate with the carbonyl oxygen, directing the hydride attack from a specific face. nih.gov

In the case of 3-sulfonyl chromen-4-ones, the stereochemical outcome of the reduction can be controlled by the choice of reagents and conditions. Reduction with NaBH4 in the presence of lithium chloride (LiCl) provides one set of diastereomeric 3-sulfonyl chroman-4-ols. nih.gov The precise diastereomeric ratios are dependent on the specific substrate and reaction parameters. The control of diastereoselectivity in these reductions is crucial for accessing specific isomers with desired biological activities.

Table 1: Diastereoselective Reduction of Chroman-4-one Derivatives

Starting Material Reducing Agent Solvent Diastereomeric Ratio (cis:trans) Reference
8-Bromo-6-chloro-2-pentylchroman-4-one NaBH4 Methanol 96:4 nih.govacs.org
3-Sulfonyl chromen-4-ones NaBH4/LiCl Not Specified Diastereomerically enriched nih.gov

Chemoenzymatic Approaches for Kinetic Resolution and Enantioselective Access

Chemoenzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure chroman-4-ols through kinetic resolution. nih.govnih.gov This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture of chroman-4-ols, allowing for the separation of the unreacted enantiomer and the acylated product.

A notable example is the kinetic resolution of racemic 2-arylchroman-4-ols using lipases. researchgate.netuniovi.esmdpi.com A screening of various lipases and optimization of reaction conditions, including the acyl donor and solvent, are crucial for achieving high enantioselectivity. researchgate.netuniovi.esmdpi.com For instance, the use of AK lipase from Pseudomonas fluorescens with vinyl acetate as both the acyl donor and solvent has been shown to result in highly asymmetric transformations, with enantiomeric excess values for the unreacted substrate (eeS) ranging from 50-90% and for the product (eeP) exceeding 99%. researchgate.netmdpi.com

Dynamic kinetic resolution (DKR) is an even more efficient chemoenzymatic strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. nih.govnih.gov This is achieved by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. While specific applications of DKR to 3-bromo-6-methylchroman-4-ol are not detailed, the principle has been successfully applied to a wide range of secondary alcohols, demonstrating its potential for the efficient synthesis of enantiopure chroman-4-ol derivatives. nih.gov

Table 2: Chemoenzymatic Kinetic Resolution of 2-Arylchroman-4-ols

Enzyme Acyl Donor Enantiomeric Excess (eeS) Enantiomeric Excess (eeP) Reference
AK Lipase (Pseudomonas fluorescens) Vinyl Acetate 50-90% >99% researchgate.netmdpi.com

Alternative Stereoselective Approaches to Chiral Chroman Derivatives

Beyond the direct reduction of chroman-4-ones, several other innovative stereoselective methods have been developed to access chiral chroman derivatives, providing alternative routes to these valuable scaffolds.

Nickel-Catalyzed Enantioselective Reductive Cyclization of Alkynones

A highly efficient method for the asymmetric synthesis of chiral chroman derivatives involves the nickel-catalyzed intramolecular reductive cyclization of alkynones. nih.govchemrxiv.orgchemrxiv.org This strategy utilizes a chiral nickel catalyst, typically formed in situ from a nickel precursor and a chiral phosphine ligand, to effect the cyclization of an appropriately substituted alkynone substrate in the presence of a reducing agent, such as triethylsilane. nih.govchemrxiv.org

The use of a P-chiral monophosphine ligand, such as (R)-AntPhos, has been shown to be particularly effective, leading to the formation of tertiary allylic siloxanes bearing a chroman structure in excellent yields and with high levels of enantioselectivity and E/Z selectivity. chemrxiv.orgchemrxiv.org This methodology has a broad substrate scope and offers a practical route to a variety of useful chroman derivatives containing chiral tertiary allylic alcohols. chemrxiv.org This approach is a powerful tool for constructing chiral chroman skeletons with high enantiomeric purity. nih.govchemrxiv.orgchemrxiv.org

Table 3: Nickel-Catalyzed Enantioselective Reductive Cyclization

Catalyst System Reductant Product Type Yield Enantiomeric Ratio (er) Reference
Ni(cod)2 / (R)-AntPhos Et3SiH Chiral 3-hydroxyl chroman derivatives up to 97% >99:1 chemrxiv.org

Stereoselective Synthesis of Fluoroalkylated Chroman-4-ols

The introduction of fluoroalkyl groups into the chroman scaffold can significantly modulate the biological properties of the resulting compounds. The stereoselective synthesis of such derivatives is therefore of considerable interest.

A straightforward and highly stereoselective method for the synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols involves the reduction of 2-RF-chromones with sodium borohydride in methanol. umich.edu This reaction proceeds smoothly and affords the cis-diastereomer with high selectivity. The stereochemistry of the product is confirmed by 1H NMR spectroscopy, where the coupling constants of the protons on the heterocyclic ring are indicative of a cis relationship between the polyfluoroalkyl group at C2 and the hydroxyl group at C4. umich.edu This method provides an efficient route to a specific diastereomer of fluoroalkylated chroman-4-ols.

Table 4: Stereoselective Synthesis of Fluoroalkylated Chroman-4-ols

Substrate Reducing Agent Solvent Product Diastereoselectivity Yield Reference
2-RF-chromones NaBH4 Methanol cis-2-(polyfluoroalkyl)chroman-4-ols High (predominantly cis) 65-83% umich.edu

Chemical Transformations and Reactivity of the 3 Bromo 6 Methylchroman 4 Ol Scaffold

Reactions at the 4-Hydroxyl Group

The secondary alcohol at the C-4 position is a primary site for chemical modification, including its removal (dehydroxylation) or elimination to form an unsaturated system (dehydration).

Dehydroxylation, the formal removal of the hydroxyl group and its replacement with a hydrogen atom, transforms 3-bromo-6-methylchroman-4-ol into 3-bromo-6-methylchroman. This transformation is synthetically useful for accessing chroman derivatives that lack oxygenation at the C-4 position. As direct displacement of a hydroxyl group is unfavorable due to its poor leaving group nature, this process typically requires a two-step sequence.

Mechanisms:

Conversion to a Sulfonate Ester followed by Reductive Cleavage: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is then susceptible to reductive cleavage by a strong nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion acts as a nucleophile, displacing the sulfonate ester in an SN2 reaction to yield the dehydroxylated product.

Barton-McCombie Deoxygenation: This radical-based mechanism offers a milder alternative for deoxygenation. The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate ester. Treatment of the xanthate with a radical initiator (like AIBN) and a radical source (such as tributyltin hydride or tris(trimethylsilyl)silane) generates a radical at C-4, which is subsequently quenched by a hydrogen atom from the hydride source.

The synthetic utility of these methods lies in their ability to selectively remove the C-4 hydroxyl group, providing access to the 3-bromo-6-methylchroman core structure for further functionalization or as a target molecule itself.

The elimination of a water molecule from this compound leads to the formation of a double bond within the heterocyclic ring, yielding a 3-bromo-6-methyl-2H-chromene or a 3-bromo-6-methyl-4H-chromene. This dehydration is typically achieved under acidic conditions.

Mechanism:

The reaction generally proceeds via an E1 or E2 mechanism. Under acidic conditions (E1 pathway), the 4-hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, TsOH) to form a good leaving group, water. The departure of the water molecule generates a secondary carbocation at C-4. A subsequent deprotonation step at an adjacent carbon (C-2 or C-3) by a weak base (like water or the conjugate base of the acid catalyst) forms the alkene.

Deprotonation at C-2: Removal of a proton from the C-2 position results in the formation of the thermodynamically more stable conjugated system, 6-methyl-3-bromo-2H-chromene .

Deprotonation at C-3: Removal of the proton from C-3 is less likely due to electronic effects and would lead to a different, potentially less stable, chromene isomer.

The choice of reaction conditions, including acid strength, temperature, and solvent, can influence the regioselectivity of the elimination and the yield of the desired chromene product. These unsaturated systems are valuable intermediates for further synthetic elaborations, including Diels-Alder reactions, epoxidations, and transition metal-catalyzed cross-coupling reactions.

Reactivity and Functionalization of the 3-Bromo Moiety

The bromine atom at the C-3 position, being alpha to both the ring oxygen and the C-4 hydroxyl group, is activated for several types of transformations, including nucleophilic substitution, elimination, and organometallic-mediated reactions.

The carbon-bromine bond at the C-3 position is susceptible to cleavage by a variety of nucleophiles, allowing for the introduction of diverse functional groups through SN2-type reactions. The stereochemistry of the starting alcohol (cis or trans 3-bromo-4-ol) will dictate the stereochemical outcome of the substitution, which typically proceeds with inversion of configuration at the C-3 center.

This methodology provides a direct route to a wide array of 3-substituted 6-methylchroman-4-ol derivatives. For instance, reaction with sodium azide (NaN₃) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) yields the corresponding 3-amino-6-methylchroman-4-ol. Other nucleophiles can be employed to install different functionalities, as detailed in the table below.

Table 1: Examples of Nucleophilic Substitution at the C-3 Position

Nucleophile ReagentNucleophileIntroduced SubstituentProduct Name
Sodium Azide (NaN₃)N₃⁻-N₃ (Azido)3-Azido-6-methylchroman-4-ol
Sodium Acetate (CH₃COONa)CH₃COO⁻-OAc (Acetoxy)3-Acetoxy-6-methylchroman-4-ol
Sodium Cyanide (NaCN)CN⁻-CN (Cyano)4-Hydroxy-6-methylchroman-3-carbonitrile
Benzyl Carbamate (CbzNH₂)CbzNH⁻-NHCbzBenzyl (4-hydroxy-6-methylchroman-3-yl)carbamate

The this compound scaffold serves as a precursor to 6-methylchromone (6-methyl-4H-chromen-4-one). This transformation requires two key steps: oxidation of the C-4 hydroxyl group to a ketone and subsequent elimination of hydrogen bromide (HBr).

Mechanistic Pathway:

Oxidation: The secondary alcohol at C-4 is first oxidized to a ketone using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions. This step yields the key intermediate, 3-bromo-6-methylchroman-4-one . nih.govresearchgate.net

Elimination: The resulting α-bromoketone undergoes dehydrobromination upon treatment with a base (e.g., pyridine, triethylamine, or sodium carbonate). The base abstracts the acidic proton at the C-2 position, initiating an E2 elimination cascade that expels the bromide ion and forms the carbon-carbon double bond between C-2 and C-3. This final step aromatizes the pyrone ring system to afford the stable 6-methylchromone . ijrpc.comorganic-chemistry.org

This two-step sequence is a classical and reliable method for constructing the chromone (B188151) core, a privileged structure found in many biologically active compounds. ijrpc.com

While the this compound itself is not a direct substrate for the Reformatsky reaction, its oxidized derivative, 3-bromo-6-methylchroman-4-one, is an ideal precursor for samarium(II) iodide-mediated C-C bond formation at the C-3 position. nih.gov

Mechanism:

The reaction is initiated by a single-electron transfer from two equivalents of samarium(II) iodide (SmI₂) to the α-bromoketone. nih.govgu.se This results in the cleavage of the C-Br bond and the formation of a samarium(III) enolate intermediate. This nucleophilic enolate can then be trapped in situ by various electrophiles, most commonly aldehydes or ketones, that are added to the reaction mixture. acs.orgunimi.it The subsequent aldol-type addition results in the formation of a new carbon-carbon bond at the C-3 position, yielding a β-hydroxy ketone product.

This reaction is highly valuable for the stereoselective construction of complex molecular architectures, as the samarium cation can chelate with carbonyl groups, influencing the transition state and leading to high diastereoselectivity. acs.org

Table 2: Potential C-3 Functionalization via Samarium-Mediated Reformatsky-Type Reaction

ElectrophileReagent ExampleProduct Structure at C-3
AldehydeBenzaldehyde-CH(OH)Ph
KetoneAcetone-C(OH)(CH₃)₂
EsterEthyl acetate-C(O)CH₃ (after workup)

Stereospecific Reactions of Chroman-4-ols and their Derivatives

The stereochemistry of the substituents at the C3 and C4 positions of the chroman ring plays a crucial role in its chemical reactivity and biological activity. The ability to control and modify these stereocenters is a key objective in the synthesis of complex chroman-based molecules.

Configuration Reversal Studies and Chemical Evidence for Stereochemistry

The determination and inversion of stereochemistry are fundamental in stereospecific synthesis. For a molecule like this compound, which possesses two chiral centers at C3 and C4, four possible stereoisomers exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

Hypothetical Configuration Reversal:

A common strategy to achieve configuration reversal at a hydroxyl-bearing carbon, such as C4 in this compound, is through an SN2 reaction. This could theoretically be accomplished via the following sequence:

Activation of the Hydroxyl Group: The hydroxyl group at C4 is a poor leaving group. It can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Nucleophilic Substitution: Subsequent reaction with a nucleophile, for instance, acetate (CH3COO-), would proceed via an SN2 mechanism, leading to an inversion of configuration at the C4 position.

Hydrolysis: Finally, hydrolysis of the resulting ester would yield the chroman-4-ol with the inverted stereochemistry at C4.

The stereochemistry at the C3 position, bearing the bromine atom, would be expected to remain unchanged throughout this sequence, provided the reaction conditions are not harsh enough to cause epimerization.

Table 1: Hypothetical Reaction Sequence for Configuration Reversal at C4

StepReagents and ConditionsIntermediate/ProductExpected Stereochemical Outcome at C4
1TsCl, Pyridine3-Bromo-6-methylchroman-4-yl 4-toluenesulfonateRetention
2CH3COONa, DMF4-Acetoxy-3-bromo-6-methylchromanInversion
3NaOH, H2O/MeOHThis compoundInversion

Chemical Evidence for Stereochemistry:

The relative and absolute stereochemistry of the isomers of this compound and its derivatives would be established using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (3JH3-H4) between the protons at C3 and C4 can provide valuable information about their dihedral angle and thus their relative stereochemistry (cis or trans).

X-ray Crystallography: Unambiguous determination of the absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Separation and analysis of the different stereoisomers can be performed using a chiral stationary phase.

Ritter Reaction for Aminochroman-4-ols

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alcohols in the presence of a strong acid. To apply this reaction to the chroman-4-ol scaffold, the bromine at the C3 position would first need to be replaced by an amino group to form 3-amino-6-methylchroman-4-ol. This precursor could potentially be synthesized from this compound via an azide intermediate followed by reduction.

Proposed Ritter Reaction:

The Ritter reaction of a hypothetical 3-amino-6-methylchroman-4-ol would likely proceed as follows:

Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), the hydroxyl group at C4 would be protonated and subsequently eliminated as a water molecule, leading to the formation of a secondary carbocation at C4. The stability of this carbocation would be influenced by the electronic nature of the chroman ring system.

Nucleophilic Attack by Nitrile: A nitrile, such as acetonitrile (CH3CN), would then act as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

Hydrolysis: Finally, the addition of water would hydrolyze the nitrilium ion to yield the corresponding N-(3-amino-6-methylchroman-4-yl)acetamide.

The stereochemical outcome of the Ritter reaction would depend on the stability and geometry of the carbocation intermediate. If the carbocation is planar and sufficiently long-lived, a mixture of diastereomeric products could be expected.

Table 2: Proposed Ritter Reaction of 3-Amino-6-methylchroman-4-ol

ReactantReagents and ConditionsKey IntermediateProduct
3-Amino-6-methylchroman-4-ol1. CH3CN, H2SO42. H2ONitrilium ionN-(3-Amino-6-methylchroman-4-yl)acetamide

Deamination Reactions with Nitrous Acid and Product Divergence

Deamination of primary amines with nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong acid, is a classic reaction that proceeds through a diazonium salt intermediate. The fate of this intermediate is highly dependent on the substrate's structure and the reaction conditions, often leading to a divergence of products.

For a hypothetical 3-amino-6-methylchroman-4-ol, the deamination reaction would be expected to yield a complex mixture of products due to the presence of the neighboring hydroxyl group and the potential for rearrangements.

Expected Reaction Pathway and Product Divergence:

Diazotization: The primary amino group at C3 would react with nitrous acid to form a diazonium salt.

Decomposition of the Diazonium Salt: This intermediate is typically unstable and will lose nitrogen gas (N2) to form a carbocation at the C3 position.

Product Formation: The C3 carbocation can then undergo several competing reactions:

Nucleophilic attack by water: This would lead to the formation of a diol, 6-methylchroman-3,4-diol.

Intramolecular attack by the C4 hydroxyl group: This would result in the formation of an epoxide, 3,4-epoxy-6-methylchroman. The stereochemistry of the starting amino alcohol would dictate the stereochemistry of the resulting epoxide.

Rearrangement (Hydride or Aryl Shift): The carbocation at C3 could undergo a 1,2-hydride shift from C4 or a 1,2-aryl shift, leading to rearranged ketone or aldehyde products after tautomerization.

Table 3: Potential Products from the Deamination of 3-Amino-6-methylchroman-4-ol

Reaction PathwayProduct
Nucleophilic attack by H2O6-Methylchroman-3,4-diol
Intramolecular nucleophilic attack3,4-Epoxy-6-methylchroman
1,2-Hydride shift6-Methylchroman-3-one
Rearrangement and eliminationOther unsaturated products

The ratio of these products would be highly sensitive to the stereochemical relationship between the amino and hydroxyl groups in the starting material, as well as the reaction solvent and temperature.

Structural Elucidation and Conformational Analysis

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-Bromo-6-methylchroman-4-ol (C₁₀H₁₁BrO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation patterns observed in the mass spectrum would offer additional structural information by revealing the stable fragments that the molecule breaks down into.

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the determination of the absolute configuration of the stereocenters in this compound, provided a suitable single crystal can be grown. The analysis of the crystal structure of the related compound, 3-bromochroman-4-one, reveals that the heterocyclic ring adopts a half-chair conformation researchgate.net. In the solid state, molecules of 3-bromochroman-4-one are organized into a supramolecular structure governed by weak C—H⋯O hydrogen bonds and π–π stacking interactions between the benzene (B151609) rings researchgate.net. Similar intermolecular forces, including hydrogen bonding involving the hydroxyl group, would be expected to play a significant role in the crystal packing of this compound.

Table 2: Crystallographic Data for the Related Compound 3-Bromochroman-4-one

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Conformation of Heterocyclic RingHalf-chair researchgate.net
Supramolecular InteractionsC—H⋯O hydrogen bonds, π–π stacking researchgate.net

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). The C-Br stretching vibration would appear in the lower frequency region of the spectrum. The IR spectrum of the related compound 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one shows a strong vibration for the carbonyl group at 1733 cm⁻¹, which would be absent in this compound and replaced by the characteristic O-H stretch scispace.com.

Introduction of Substituents at Key Positions of the Chroman Core

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effect. For the chroman core, positions C-2, C-3, C-6, and C-8 have been identified as critical for modulation of activity.

C-2 Position: The introduction of alkyl groups at the C-2 position has been a common strategy. Studies have shown that the nature and size of the substituent at this position can significantly influence biological activity. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, compounds substituted at the 2-position were among the most potent. acs.org Efficient synthetic routes to 2-alkyl-substituted chroman-4-ones have been developed to facilitate the creation of diverse chemical libraries for screening. acs.orgrsc.org

C-3 Position: The C-3 position is another key site for modification. Bromination at this position, as seen in 3-bromochroman-4-one, provides a versatile intermediate for further functionalization. acs.orgresearchgate.net The introduction of various substituents at C-3 can lead to compounds with a wide range of biological activities.

C-6 and C-8 Positions: These positions on the aromatic ring of the chroman core are frequently targeted for substitution. In the pursuit of P2Y6 receptor antagonists, derivatization at the C-6 position of a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold was a primary focus. nih.gov It was found that a 6-bromo analogue was similarly potent to the unsubstituted compound, suggesting this position is tolerant of halogen substitution. nih.gov For SIRT2 inhibitors, larger, electron-withdrawing substituents at the C-6 and C-8 positions were found to be favorable for activity. acs.org Similarly, in studies on flavanones, which share the chroman-4-one core, the C-6 and C-8 positions were identified as key sites for electrophilic attack, although steric factors often dictate regioselectivity. mdpi.com

Table 1: Summary of SAR Findings at Key Chroman Positions

PositionType of ModificationImpact on ActivityReference
C-2 Alkyl substitutionCan significantly influence potency; important for SIRT2 inhibition. acs.org
C-3 BrominationCreates a versatile intermediate for further synthesis. acs.orgresearchgate.net
C-6 HalogenationTolerated for P2Y6 receptor antagonist activity. nih.gov
C-6 & C-8 Large, electron-withdrawing groupsFavorable for SIRT2 inhibitor activity. acs.org

The electronic properties of the aromatic A-ring of the chroman scaffold can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This strategy alters the electron density distribution within the molecule, which can affect its binding affinity to biological targets, as well as its pharmacokinetic properties.

Research into SIRT2 inhibitors demonstrated that incorporating larger, electron-withdrawing substituents in the 6- and 8-positions was beneficial for inhibitory activity. acs.org This suggests that reducing the electron density on the aromatic ring enhances the desired biological effect. Conversely, the placement of EDGs could be explored to probe for interactions requiring increased electron density or to alter metabolic stability.

Synthesis of Biologically Relevant Analogues

Building upon the foundational SAR studies, the synthesis of specific classes of chroman-4-one analogs has been pursued to target various biological pathways.

The development of efficient synthetic methods to produce 2-alkyl-substituted chroman-4-ones has been a significant area of research. One effective approach involves a zinc-mediated cascade reaction of 3-chlorochromones with alkyl N-hydroxyphthalimide (NHPI) esters. This method is notable for its mild conditions and tolerance of various functional groups, allowing for the construction of a diverse library of 2-substituted chroman-4-one derivatives with moderate to excellent yields. rsc.org Another established method is the base-mediated aldol (B89426) condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, often accelerated by microwave irradiation. acs.org

Table 2: Synthetic Approaches to 2-Alkyl Chroman-4-one Derivatives

MethodStarting MaterialsKey FeaturesReference
Cascade Alkylation-Dechlorination3-chlorochromones, alkyl NHPI estersZinc-mediated, mild conditions, no heavy metals. rsc.org
Aldol Condensation2'-hydroxyacetophenones, aldehydesBase-mediated, microwave irradiation for efficiency. acs.org

3-Methylidenechroman-4-ones, which feature an exocyclic double bond at the C-3 position, represent another important class of chroman-4-one derivatives. A robust synthesis for these compounds utilizes the Horner–Wadsworth–Emmons (HWE) methodology. mdpi.comnih.gov The process begins with the acylation of diethyl methylphosphonate with ethyl salicylates to form 3-diethoxyphosphorylchromen-4-ones. These intermediates then act as Michael acceptors in reactions with Grignard reagents to produce 2-substituted 3-diethoxyphosphorylchroman-4-ones. The final step involves an intramolecular HWE reaction to yield the target 3-methylidenechroman-4-ones. mdpi.comnih.gov These compounds have shown significant cytotoxic activity against various cancer cell lines. nih.gov

The introduction of aza-heterocyclic moieties at the C-3 position of the chroman-4-one scaffold leads to the formation of 3-azahetarylchroman-4-ones. These compounds are of interest due to the diverse biological activities associated with nitrogen-containing heterocycles. A review of the literature highlights various chemical modifications and transformations of these compounds. univ.kiev.ua The synthesis often involves the reduction of the corresponding 3-azahetarylchromones. Once formed, these 3-azahetarylchroman-4-ones can undergo further transformations, such as reduction to the corresponding chromanols, formation of oximes and hydrazones, and recyclization into other heterocyclic systems like pyrazolines, demonstrating their versatility as synthetic intermediates. univ.kiev.ua

Derivatization Strategies and Analog Design

Derivatization of the Chroman Scaffold

The creation of chiral centers, particularly all-carbon quaternary stereocenters, is a significant challenge in synthetic organic chemistry. nih.govnih.govnih.govresearchgate.net The development of novel methodologies to access these complex structures is driven by their presence in numerous biologically active natural products. caltech.edu In the context of chroman chemistry, the introduction of a quaternary allylic siloxane stereocenter represents an advanced derivatization strategy, yielding structurally unique analogs with potential applications in medicinal chemistry.

A highly efficient method for the enantioselective and stereoselective synthesis of chiral chromans bearing quaternary allylic siloxane stereocenters has been developed through a nickel-catalyzed intramolecular reductive cyclization of aryl-chained alkynones. chemrxiv.org This approach provides a direct route to 3-hydroxychroman derivatives with a trisubstituted allylic siloxane at the C3 position. chemrxiv.org

The key to this transformation is a catalyst system comprising bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)2] and a P-chiral monophosphine ligand, (R)-AntPhos, with triethylsilane (Et3SiH) serving as the reductant. chemrxiv.org This system demonstrates remarkable efficiency, affording the desired chiral chroman derivatives in high yields and with excellent enantioselectivity and E/Z selectivity under mild reaction conditions. chemrxiv.org The general reaction scheme is depicted below:

Scheme 1: Ni-Catalyzed Enantioselective Synthesis of Chiral Chromans with Quaternary Allylic Siloxanes Aryl Chained Alkynone -> Chiral 3-Hydroxyl Chroman with Quaternary Allylic Siloxane chemrxiv.org

The optimization of reaction conditions was crucial for achieving high performance. A systematic investigation into the effects of the ligand, reductant, and solvent revealed the superiority of the Ni(cod)2/(R)-AntPhos system. chemrxiv.org The following table summarizes the key findings from the reaction optimization studies.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Chiral Chroman with a Quaternary Allylic Siloxane Stereocenter chemrxiv.org

EntryLigandReductantSolventYield (%)Enantiomeric Ratio (er)
1PPh3Et3SiHDioxane--
2(R)-AntPhosEt3SiHDioxane97>99:1
3(R)-AntPhos(EtO)3SiHDioxane9091.7:8.3
4(R)-AntPhosZnEt2DioxaneNo Reaction-
5(R)-AntPhosEt3SiHTHF6093.8:6.2
6(R)-AntPhosEt3SiHToluene9192.5:7.5
7(R)-AntPhosEt3SiHMeOHNo Conversion-

The optimized conditions—utilizing (R)-AntPhos as the ligand and triethylsilane as the reductant in dioxane at room temperature—were found to be broadly applicable to a wide range of aryl-chained alkynone substrates. chemrxiv.org This demonstrates the robustness of the method for generating a diverse library of chiral chroman derivatives. The reaction tolerates various substituents on the aromatic ring and the alkyne moiety, showcasing its synthetic utility. chemrxiv.org

The resulting chiral 3-hydroxychromans containing quaternary allylic siloxane stereocenters are valuable intermediates for further derivatization. The hydroxyl and siloxane functionalities offer multiple handles for subsequent chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. chemrxiv.org For instance, some of the synthesized compounds have shown promising antitumor activity against several cancer cell lines, highlighting the potential of this derivatization strategy in developing new therapeutic agents. chemrxiv.orgchemrxiv.org

Computational Chemistry and Mechanistic Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation and Stereoselectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the energetics of reaction pathways and predicting the stereoselectivity of chemical transformations involving chroman derivatives. acs.orgresearchgate.net DFT methods can be used to model the transition states of reactions, providing insight into the factors that control the formation of specific stereoisomers. acs.org

For instance, in the synthesis of related chroman-4-one derivatives, computational studies have been employed to confirm the stability of certain diastereomers. In the case of 2-substituted-3-bromochroman-4-ones, the cis-isomer has been identified as the major product, a finding supported by computational analysis that confirms its higher stability. nih.gov This approach could be directly applied to the synthesis of 3-Bromo-6-methylchroman-4-ol to understand the stereochemical outcome of its formation, for example, in the reduction of a corresponding chroman-4-one precursor.

Furthermore, DFT studies have been used to investigate the reaction mechanisms of chroman synthesis. For example, the ionic Diels-Alder reaction to produce chroman derivatives has been explored, with calculations helping to distinguish between stepwise and concerted pathways. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and improving the yield of the desired product. Theoretical investigations into the cyclization of 2-hydroxy chalcones to form the chroman ring system, using DFT functionals like M06-2X, also provide a framework for understanding the formation of the core structure of this compound. bcrec.id

The table below summarizes key applications of DFT in the study of chroman derivatives, which are analogous to the analyses that could be performed on this compound.

Application of DFT System Studied Key Findings Reference
Stereoselectivity2-alkyl-3-bromochroman-4-oneComputational studies confirmed the higher stability of the cis-isomer. nih.gov
Reaction MechanismIonic Diels-Alder for chromansExplored stepwise vs. concerted pathways for chroman ring formation. researchgate.net
Reaction MechanismCyclization of 2-hydroxy chalcone (B49325)Elucidated the Brønsted acid-catalyzed cyclization mechanism. bcrec.id
Conformational Analysis3-benzylchroman-4-onesEvaluated the role of substituents in stabilizing 3D structures. nih.gov

Molecular Modeling for Conformational Analysis and Energy Minima Identification (Molecular Mechanics)

Molecular mechanics (MM) is a computational method well-suited for analyzing the conformational landscape of flexible molecules like this compound. mdpi.com This technique can identify the most stable, low-energy conformations of the molecule, which is critical for understanding its reactivity and how it might interact with biological targets.

Conformational Feature Description Relevance to this compound
Dihydropyran Ring PuckeringThe non-planar nature of the six-membered oxygen-containing ring.Determines the spatial arrangement of substituents.
Substituent OrientationAxial vs. equatorial positioning of the bromo and hydroxyl groups.Significantly impacts steric interactions and overall molecular stability.
Energy MinimaThe most stable three-dimensional arrangements of the molecule.Represents the most likely conformations for biological interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. researchgate.netnih.gov For this compound, docking studies could be performed to explore its potential interactions with various biological targets.

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netgu.se Docking studies on various chroman and chromone (B188151) derivatives have identified key interactions that contribute to their binding affinity. For example, docking of chromone derivatives into the active site of enzymes like HERA and Peroxiredoxins has helped to rationalize their cytotoxic and antioxidant activities, respectively. nih.gov Similarly, docking of gem-dimethylchroman-4-ol derivatives into butyrylcholinesterase has provided insights into their potential for treating Alzheimer's disease. uevora.pt

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of a target protein.

Generating the low-energy conformation of this compound.

Placing the ligand into the active site of the protein and scoring the different binding poses.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, which can be crucial for confirming the initial docking results. capes.gov.br

Target Protein Therapeutic Area Potential Interactions with Chroman Scaffold Reference
Cyclooxygenase-2 (COX-2)Anti-inflammatoryHydrogen bonding, hydrophobic interactions. researchgate.net
Sirtuin 2 (SIRT2)Neurodegenerative diseases, CancerInteractions with the carbonyl group and aromatic ring. nih.gov
Butyrylcholinesterase (BuChE)Alzheimer's DiseaseHydrogen bonding from the hydroxyl group, hydrophobic interactions. uevora.pt
HERA (Human Estrogen Receptor Alpha)CancerInteractions with key amino acid residues in the binding pocket. nih.gov

In Silico Structure-Activity Relationship (SAR) Modeling for Predictive Design

In silico Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a series of compounds with their biological activity. mdpi.comdoi.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For the chroman class of compounds, several SAR studies have been conducted. For instance, in a series of lactam-fused chroman derivatives, the stereochemistry at the 3-position and the nature of the substituent on the amino group were found to be critical for affinity to the 5-HT1A receptor and serotonin (B10506) transporter. doi.org In another study on chroman-4-one derivatives as Sirtuin 2 inhibitors, it was found that an intact carbonyl group, an alkyl chain at the 2-position, and electron-withdrawing groups at the 6- and 8-positions were crucial for high potency. nih.gov

An SAR study involving this compound would likely involve synthesizing a library of related compounds with variations at different positions (e.g., changing the methyl group, the bromine atom, or the hydroxyl group) and evaluating their biological activity. The resulting data could then be used to build a quantitative structure-activity relationship (QSAR) model. mdpi.com Such a model would help in identifying the key structural features of this compound that are important for a specific biological effect and would facilitate the predictive design of new, more active analogs.

Structural Position Modification Observed Effect in Related Chromans Reference
Position 2Alkyl chain lengthInfluences potency for SIRT2 inhibition. nih.gov
Position 3Stereochemistry, Substituent typeCritical for 5-HT1A receptor affinity. doi.org
Position 6Electron-withdrawing groupFavorable for SIRT2 inhibition. nih.gov
Aromatic RingSubstitution patternAffects activity against butyrylcholinesterase. uevora.pt

Biological Activity and Mechanistic Investigations in Vitro Focus

Enzymatic Inhibition Studies

Extensive literature searches did not yield specific data regarding the in vitro enzymatic inhibition properties of 3-Bromo-6-methylchroman-4-ol against Sirtuin (SIRT2), Monoamine Oxidase-B (MAO-B), cholinesterases, or Cytochrome P450 aromatase. While the broader class of chroman and chromone (B188151) derivatives has been investigated for such activities, information directly pertaining to the 3-bromo-6-methyl substituted chromanol is not available in the provided search results. For context, studies on related structures are mentioned below.

Monoamine Oxidase-B (MAO-B) Inhibition (In Vitro)

There is no specific information on the MAO-B inhibitory activity of this compound. However, the chromone scaffold, a related chemical structure, is well-documented as a basis for potent and selective MAO-B inhibitors. mdpi.comresearchgate.net For instance, various derivatives of chromone, such as those with substitutions at the C6 position, have shown significant reversible MAO-B inhibition. nih.govresearchgate.net Specifically, compounds like 6-[(3-bromobenzyl)oxy]chromones have been identified as potent MAO-B inhibitors with IC50 values in the nanomolar range. nih.govresearchgate.net Molecular docking studies on chromone derivatives suggest that they can bind within the substrate cavity of the MAO-B enzyme. nih.gov Despite the extensive research on chromone derivatives, data for this compound is absent.

Anti-cholinesterase Activity (In Vitro)

No in vitro studies were found that assess the anti-cholinesterase activity of this compound. Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease, and numerous natural and synthetic compounds have been screened for this purpose. nih.govplos.org Research has identified various plant extracts and their phytochemicals as possessing AChE inhibitory properties, but none of the available literature connects this activity to this compound. nih.gov

Cytochrome P450 Aromatase Inhibition (In Vitro)

Information regarding the in vitro inhibition of cytochrome P450 aromatase by this compound is not available. Aromatase is a crucial enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.gov While various compounds, including anastrozole (B1683761) and exemestane, are known potent aromatase inhibitors, the inhibitory potential of this compound has not been reported in the searched literature. nih.govdoi.org

Cell-Based Biological Evaluations (In Vitro Cytotoxicity and Antiproliferative Properties)

Induction of Apoptosis in Cancer Cell Lines (e.g., Leukemia, Breast Cancer)

No specific studies detailing the induction of apoptosis in any cancer cell line by this compound were found. Research into novel anticancer agents has explored various heterocyclic compounds for their ability to induce apoptosis. For example, other brominated compounds like 3-bromopyruvate (B3434600) have been shown to induce apoptosis in human breast cancer cells. nih.gov Similarly, derivatives of 3-amino-1,2,4-triazole containing a 3-bromophenylamino moiety have demonstrated anticancer activity. nih.gov However, the specific effects of this compound on cancer cell viability and apoptosis remain uninvestigated in the available literature.

Elucidation of Apoptotic Pathways

Currently, there is a notable lack of specific research into the elucidation of apoptotic pathways induced by this compound, including the extrinsic pathway. While studies on related brominated chroman and bromophenol derivatives have demonstrated pro-apoptotic effects in cancer cell lines, direct evidence for the apoptotic activity of this compound and its specific molecular mechanisms, such as the activation of death receptors in the extrinsic pathway, remains to be established through dedicated in vitro investigations.

In Vitro Antioxidant Activity and Mechanistic Underpinnings

The antioxidant potential of chroman derivatives is a significant area of research. For related compounds, such as certain hydroxylated and methylated bromophenols, antioxidant activity has been observed at the cellular level. These compounds have shown the ability to mitigate oxidative stress induced by agents like hydrogen peroxide in keratinocyte cell lines. The proposed mechanisms often involve the scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant defense pathways. However, specific in vitro antioxidant assays and detailed mechanistic studies on this compound are not yet available in the current scientific literature.

In Vitro Anti-inflammatory Effects

The anti-inflammatory properties of various chroman and flavonoid structures have been documented. For instance, certain chromone derivatives have been shown to exert anti-inflammatory effects in vitro by inhibiting key inflammatory mediators. These effects are often attributed to the core chemical scaffold shared by these compounds. Despite this, dedicated in vitro studies to evaluate the anti-inflammatory effects of this compound, for example by measuring its impact on pro-inflammatory cytokine production or the activity of inflammatory enzymes in relevant cell models, have not been reported.

In Vitro Antimicrobial and Antifungal Evaluations

The antimicrobial and antifungal potential of chroman-based compounds has been an area of active investigation. Studies on various substituted chroman and quinazolinone derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For example, certain 6-bromo-substituted quinazolinones have exhibited significant antibacterial and antifungal effects. While these findings suggest that the chroman scaffold can be a promising framework for antimicrobial agents, specific data from in vitro antimicrobial and antifungal assays for this compound, including determination of minimum inhibitory concentrations (MICs) against various microorganisms, are currently absent from published research.

Exploration of Other In Vitro Biological Potentials

The broader biological potential of chroman derivatives has been explored in various in vitro models, with some related compounds showing promise as analgesic, antitubercular, or anticonvulsant agents. This highlights the therapeutic versatility of the chroman chemical structure. However, specific in vitro evaluations of this compound for these or other biological activities have not been documented in the scientific literature to date. Further research is required to explore the full spectrum of its potential biological effects.

Future Research Directions and Academic Impact

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of chroman-4-ol derivatives often involves multi-step processes. For instance, a common route to the precursor, 3-Bromochroman-4-one, involves the bromination of the corresponding 4-chromanone (B43037) using reagents like copper(II) bromide. nih.govresearchgate.net The subsequent reduction of the ketone at the C-4 position yields the desired chroman-4-ol. Future research should focus on developing more efficient and environmentally benign synthetic strategies.

Key areas for improvement include:

Catalytic Systems: Exploring novel and more sustainable catalysts for the key reaction steps. For example, palladium-catalyzed intramolecular cyclization has been used to construct the chroman-4-ol skeleton. core.ac.uk Research into replacing precious metal catalysts with more abundant and less toxic earth-abundant metals would be a significant advancement.

Green Solvents and Reagents: Minimizing the use of hazardous solvents and reagents is crucial. The development of synthetic routes that can be performed in water, ionic liquids, or deep eutectic solvents would enhance the sustainability of the process.

Stereoselective Synthesis: The hydroxyl group at the 4-position and the bromine atom at the 3-position create stereocenters. Developing highly stereoselective synthetic methods to produce specific enantiomers or diastereomers of 3-Bromo-6-methylchroman-4-ol is essential, as different stereoisomers often exhibit distinct biological activities and properties.

Discovery of Novel Biological Activities and Targets

The chromane (B1220400) ring system is a well-established pharmacophore found in compounds with a wide array of biological activities. core.ac.uk Derivatives have shown promise as inhibitors of butyrylcholinesterase (BuChE) for potential use in neurodegenerative diseases like Alzheimer's and Parkinson's. core.ac.uk The broader family of chromanones and related sulfur-containing thiochromanes exhibit a vast range of pharmacological properties, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic activities. researchgate.netnih.gov

Future research on this compound should involve comprehensive biological screening to uncover its potential therapeutic applications. Based on the activities of related structures, promising areas of investigation include:

Neurodegenerative Diseases: Evaluation against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). core.ac.uk

Anticancer Activity: Screening against various cancer cell lines, particularly castration-resistant prostate cancer cells, where 3-nitro-4-chromanone derivatives have shown potent antiproliferative effects. nih.gov

Antimicrobial Properties: Testing against a panel of pathogenic bacteria and fungi. nih.gov Structure-activity relationship (SAR) studies on related thiochromenes have shown that specific substitutions can lead to potent and selective antimicrobial agents. nih.gov

Metabolic Disorders: Investigating the potential as α-glucosidase inhibitors, an activity observed in 3-benzylidene-4-chromanone (B8775485) derivatives, for the management of diabetes. researchgate.net

A systematic evaluation of this compound and its derivatives against these targets could lead to the discovery of novel lead compounds for drug development.

Rational Design of Highly Potent and Selective Derivatives Through Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) is a powerful computational tool for optimizing lead compounds. By understanding the interactions between a ligand and its biological target at the molecular level, new derivatives with enhanced potency and selectivity can be rationally designed. This approach has been successfully applied to 4-chromanone derivatives to develop potent ligands for the µ-opioid receptor. jmbfs.org

For this compound, SBDD can be employed once a primary biological target is identified. The process would involve:

Determining the Target Structure: Obtaining the 3D structure of the target protein (e.g., an enzyme or receptor) through X-ray crystallography or cryo-electron microscopy, either alone or in a complex with the initial hit compound.

Molecular Docking: Using computational docking simulations to predict the binding mode of this compound within the active site of the target. jmbfs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. jmbfs.org

In Silico Derivatization: Generating a virtual library of derivatives by modifying the parent scaffold at the bromo, methyl, or hydroxyl positions. The docking scores and binding modes of these new compounds can then be evaluated to prioritize the synthesis of the most promising candidates. jmbfs.org For example, molecular modeling could guide the replacement of the bromine atom with other groups to enhance interactions with specific amino acid residues in the target's binding pocket. jmbfs.org

This iterative cycle of design, synthesis, and testing can significantly accelerate the development of derivatives with optimized pharmacological profiles.

Applications as Molecular Probes for Investigating Biological Pathways

Compounds that exhibit high potency and selectivity for a specific biological target can be developed into molecular probes. These tools are invaluable for studying the function, localization, and regulation of their targets within complex biological systems. If a derivative of this compound is identified as a potent and selective inhibitor of a particular enzyme or receptor, it could be transformed into a chemical probe.

The development of such probes would involve:

Attachment of Reporter Tags: Modifying the derivative to incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to identify binding partners.

Radiolabeling: Introducing a radioisotope (e.g., ¹¹C or ¹⁸F) to create a radioligand for use in positron emission tomography (PET) imaging. This would allow for the non-invasive visualization and quantification of the target's distribution and density in living subjects, a strategy used for imaging PI3K/mTOR in cancer with radiolabeled quinoline (B57606) derivatives. researchgate.net

Such molecular probes derived from the this compound scaffold could provide critical insights into cellular signaling pathways and disease mechanisms.

Expanding the Scope of Derivatization to Diverse Heterocyclic Systems

The chemical functionalities of this compound make it an excellent starting point for synthesizing more complex molecular architectures. The bromine atom, in particular, is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

Future research should explore expanding the structural diversity of the scaffold by:

Annulation Reactions: Using the existing chroman ring as a foundation to build fused heterocyclic systems. For example, synthetic methodologies have been developed to access pyrano[3-2c]coumarin skeletons from related coumarin (B35378) precursors. researchgate.net Similar strategies could be applied to this compound to generate novel polycyclic compounds.

Introduction of Diverse Moieties: Systematically replacing the bromo and methyl groups and modifying the hydroxyl group to incorporate other heterocyclic rings. Studies on thiochromenes have shown that the introduction of different heterocyclic moieties can significantly enhance biological activity. nih.gov

Ring Modification: Exploring reactions that alter the core chroman structure itself, such as ring-opening or ring-expansion reactions, to access new and unexplored chemical space.

By systematically expanding the derivatization, libraries of compounds with diverse structures and properties can be generated, increasing the probability of discovering molecules with novel and potent biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-6-methylchroman-4-OL, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 6-methylchroman-4-OL derivatives using brominating agents (e.g., NBS or HBr) under controlled pH and temperature (0–25°C) often yields high purity. Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for purification, as demonstrated in analogous brominated chromanol syntheses . Monitor reaction progress via TLC and confirm purity using HPLC (>95% threshold).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify substituents (e.g., bromine’s deshielding effect at C3, methyl group at C6). Compare with literature data for analogous chromanols .
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br’s characteristic doublet).
  • IR : Detect hydroxyl (broad ~3200 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) groups.
  • X-ray crystallography (if crystalline): Use SHELX software for structure refinement .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

  • Methodology :

  • Extraction : Use dichloromethane or ethyl acetate for phase separation, leveraging the compound’s moderate polarity.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies.
  • Chromatography : Employ gradient elution (e.g., 5–30% ethyl acetate in hexane) to resolve brominated byproducts, as seen in related halogenated chromanols .

Advanced Research Questions

Q. What mechanistic insights explain regioselective bromination at the C3 position of 6-methylchroman-4-OL?

  • Methodology :

  • Computational modeling : Use DFT calculations to compare activation energies for bromination at C3 vs. other positions.
  • Kinetic studies : Monitor reaction intermediates via in situ NMR or quenching experiments.
  • Steric/electronic analysis : The C3 position’s accessibility and electron density (influenced by the adjacent hydroxyl and methyl groups) likely drive selectivity, akin to brominated chromone derivatives .

Q. How do structural modifications (e.g., bromine substitution) affect the biological activity of 6-methylchroman-4-OL derivatives?

  • Methodology :

  • Enzyme assays : Test inhibitory effects on targets like kinases or oxidoreductases, referencing studies on brominated chromanones as ectonucleotidase inhibitors .
  • SAR analysis : Compare activity of this compound with non-brominated or methyl-substituted analogs.
  • Molecular docking : Map interactions between the bromine atom and enzyme active sites (e.g., hydrophobic pockets or halogen bonding).

Q. How should researchers address contradictions in thermal stability data for this compound across studies?

  • Methodology :

  • Reproducibility checks : Standardize DSC/TGA protocols (heating rate, sample size) to minimize variability.
  • Environmental controls : Assess moisture sensitivity (e.g., via Karl Fischer titration) and oxygen exposure during analysis.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-bromo-3-chlorophenol derivatives) with well-documented stability profiles .

Q. What strategies optimize enantiomeric resolution of this compound for stereochemical studies?

  • Methodology :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis.
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives), as applied to brominated aromatic compounds .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm assignments .
  • Crystallography : For ambiguous structures, refine SHELXL parameters iteratively, prioritizing low R-factor values (<5%) .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure statistical robustness .

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